4-(Benzenesulfonyl)-3-methylbutan-1-ol is an organic compound characterized by its sulfonyl group attached to a 3-methylbutan-1-ol backbone. The compound has the molecular formula and a molecular weight of approximately 228.31 g/mol. It is commonly used in various
Specific reactions include the conversion of 4-(Benzenesulfonyl)-3-methylbutan-1-ol to its corresponding sulfonate ester using reagents like chlorosulfonic acid or sulfur trioxide .
The synthesis of 4-(Benzenesulfonyl)-3-methylbutan-1-ol typically involves a multi-step process:
Alternative methods may involve different reagents or conditions to optimize yield and purity .
4-(Benzenesulfonyl)-3-methylbutan-1-ol finds applications across various fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Interaction studies involving 4-(Benzenesulfonyl)-3-methylbutan-1-ol focus on its reactivity with other chemical species. For example, studies may examine how it interacts with nucleophiles in substitution reactions or how it behaves under oxidative conditions. Understanding these interactions is crucial for predicting its behavior in various chemical environments and for designing new synthetic pathways that utilize this compound .
Several compounds exhibit structural similarities to 4-(Benzenesulfonyl)-3-methylbutan-1-ol, allowing for comparative analysis:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methylbutan-1-ol | Alcohol without a sulfonyl group | Commonly used as a solvent |
| Benzenesulfonic acid | Sulfonic acid derivative | Strong acid properties |
| 4-Methylbenzenesulfonyl chloride | Sulfonyl chloride derivative | Highly reactive halide |
| 2-(Benzenesulfonyl)ethanol | Similar sulfonyl structure with ethanol | Different alcohol backbone |
4-(Benzenesulfonyl)-3-methylbutan-1-ol is unique due to its combination of a branched alcohol structure and a benzenesulfonyl moiety, which enhances its reactivity compared to simpler alcohols or sulfonic acids .
4-(Benzenesulfonyl)-3-methylbutan-1-ol (IUPAC name: 4-(phenylsulfonyl)-3-methylbutan-1-ol) is a secondary alcohol featuring a benzenesulfonyl substituent at the fourth carbon and a methyl group at the third carbon of a butanol chain. Its molecular formula is C$${11}$$H$${16}$$O$$_3$$S, with a molecular weight of 244.31 g/mol (calculated from analogous structures).
SMILES Notation:
OCC(C(C)S(=O)(=O)C6=CC=CC=C6)CO Key Properties:
Sulfonyl-containing alcohols emerged prominently in the early 20th century with the development of sulfonamide drugs and sulfonate esters. Benzenesulfonyl chloride, first synthesized in 1877 via chlorosulfonation of benzene, became a cornerstone for introducing sulfonyl groups into organic molecules.
The integration of a sulfonyl group into alcohol frameworks enhances their utility as intermediates in pharmaceuticals, surfactants, and specialty chemicals.
Pharmaceutical Intermediates:
Surfactants and Detergents:
Polymer Chemistry:
3-Methyl-1-butanol (isoamyl alcohol), a structural analog, is used in banana oil production and Kovac’s reagent. Introducing a sulfonyl group could expand its role in corrosion inhibitors or fuel additives.